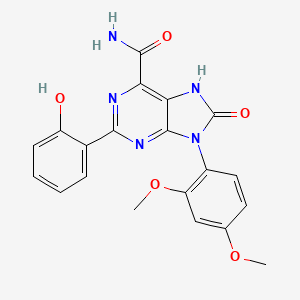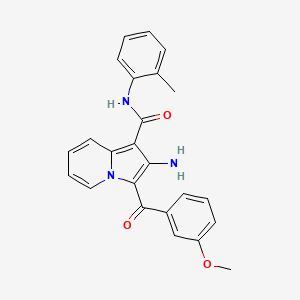![molecular formula C18H22F3N5O2 B2662064 6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2379985-97-2](/img/structure/B2662064.png)
6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a pyridazinone ring, which is a type of six-membered heterocyclic compound containing two nitrogen atoms. It also has a 3,5-dimethylpyrazolyl group and a 4,4,4-trifluorobutanoyl piperidinyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of the trifluorobutanoyl group could introduce some interesting electronic effects due to the high electronegativity of fluorine .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyridazinone ring and the various functional groups attached to it. The pyridazinone ring might undergo reactions at the carbonyl group, while the 3,5-dimethylpyrazolyl and 4,4,4-trifluorobutanoyl piperidinyl groups could also participate in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Direcciones Futuras
Propiedades
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N5O2/c1-12-11-13(2)25(22-12)15-3-4-17(28)26(23-15)14-6-9-24(10-7-14)16(27)5-8-18(19,20)21/h3-4,11,14H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVMVRZLIPZZQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)CCC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2-methylphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2661983.png)

![12-(Iodomethyl)-11-oxa-1,3,5-triazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione](/img/structure/B2661985.png)
![5-Ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2661986.png)
![3-methoxy-1-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2661988.png)


![4-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2661993.png)
![4-Amino-6-bromo-2-[(1,5-dimethylpyrazol-4-yl)amino]-7-methylpyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B2661995.png)
![2-tert-butyl-1-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2661996.png)
![{2-[(4-Chlorophenyl)methyl]-1,3-thiazol-4-yl}methanamine dihydrochloride](/img/structure/B2662001.png)

